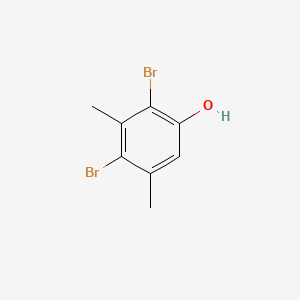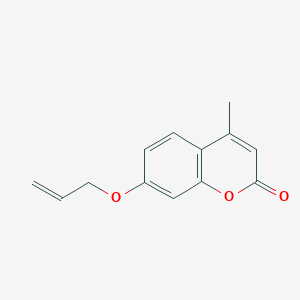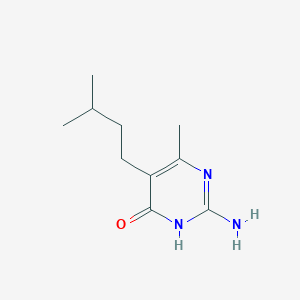
Ethynylcyclobutane
Übersicht
Beschreibung
Ethynylcyclobutane is an organic compound with the molecular formula C₆H₈. It consists of a cyclobutyl group attached to an ethynyl group (C≡CH). This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethynylcyclobutane typically involves the introduction of an ethynyl group into a cyclobutane molecule. This can be achieved through various methods:
Dehydrogenation: Cyclobutane can be dehydrogenated in the presence of a suitable catalyst to form this compound.
Dechlorination: Cyclobutane derivatives with halogen substituents can undergo dechlorination to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cyclobutane with a suitable acid or base catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethynylcyclobutane undergoes various chemical reactions due to its active olefin characteristics:
Addition Reactions: The ethynyl group can participate in electrophilic addition reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Protonation: this compound can be protonated with other compounds.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are commonly used.
Cyclization: Catalysts like palladium or platinum are often employed to facilitate cyclization reactions.
Major Products: The major products formed from these reactions include substituted cyclobutanes and various cyclized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethynylcyclobutane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of high-valent compounds and biologically active molecules.
Biology: Researchers use this compound derivatives to study enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethynylcyclobutane exerts its effects involves its ability to participate in various chemical reactions. The ethynyl group can interact with molecular targets, leading to the formation of new chemical bonds and structures. These interactions are facilitated by the compound’s unique electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl Acetylene: Similar to ethynylcyclobutane but with different reactivity due to the presence of an acetylene group.
Cyclobutane Derivatives: Various cyclobutane derivatives with different substituents exhibit unique chemical properties and reactivities.
Uniqueness: this compound stands out due to its combination of a cyclobutyl group and an ethynyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for researchers and industrial applications .
Eigenschaften
IUPAC Name |
ethynylcyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSIWLVORHPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198819 | |
| Record name | Ethynylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50786-62-4 | |
| Record name | Ethynylcyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethynylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)











